molecular formula C15H19NO3 B2720940 1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid CAS No. 1706462-42-1

1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B2720940
CAS No.: 1706462-42-1
M. Wt: 261.321
InChI Key: VRAPQUREKTWNIU-UHFFFAOYSA-N
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Description

1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid (CAS 1706462-42-1) is a carboxylic acid derivative with a molecular formula of C15H19NO3 and a molecular weight of 261.32 . This compound is designed for research applications and is not intended for diagnostic or therapeutic uses. Carboxylic acids are a fundamental class of organic compounds characterized by the presence of a carboxyl group (-COOH), which makes them highly polar and active in various chemical reactions . They are widely employed as key building blocks in organic synthesis, including the construction of more complex molecules through reactions such as amidation and esterification . The structural features of this compound—incorporating both a carboxylic acid and an acetamidophenyl group—suggest potential utility in the development of pharmaceuticals, as similar structures are often investigated for their biological activity. Furthermore, carboxylic acids play a significant role in nanotechnology, where they are used to modify the surface of nanoparticles to improve their stability and dispersion in various media . Researchers can leverage this chemical as a valuable intermediate for constructing novel compounds or materials. For complete handling and safety information, please refer to the Material Safety Data Sheet (MSDS). This product is strictly for Research Use Only.

Properties

IUPAC Name

1-(4-acetamidophenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-13-7-5-12(6-8-13)15(14(18)19)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAPQUREKTWNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid typically involves the acetylation of 4-aminophenylcyclohexanecarboxylic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound* C₁₅H₁₉NO₃ 261.32 4-Acetamidophenyl High polarity due to –NHCOCH₃; potential H-bond donor/acceptor
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ 237.70 4-Chlorophenyl Lipophilic; mp 80–82°C; CAS 58880-37-8
1-(4-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅FO₂ 222.26 4-Fluorophenyl Electron-withdrawing substituent; enhances metabolic stability
1-(4-Hydroxyphenyl)cyclohexanecarboxylic acid C₁₃H₁₆O₃ 220.26 4-Hydroxyphenyl Polar; prone to oxidation; synthesized via demethylation
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 Trifluoromethyl High lipophilicity; used in catalysis and drug discovery
1-(Sec-butyl)cyclohexane-1-carboxylic acid C₁₁H₂₀O₂ 184.28 Sec-butyl Aliphatic substituent; lower polarity; bp not reported

*Calculated based on structural data from .

Key Observations:
  • Polarity : The acetamido derivative exhibits higher polarity than chloro- or fluorophenyl analogs due to its amide group, enhancing water solubility relative to halogenated counterparts .
  • Lipophilicity : Trifluoromethyl and sec-butyl substituents increase lipophilicity, favoring membrane permeability in biological systems .
  • Thermal Stability : Chlorophenyl derivatives have defined melting points (80–82°C), suggesting crystalline stability, whereas hydroxylphenyl analogs may require protection due to oxidative sensitivity .

Biological Activity

1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.28 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Research indicates that cyclohexane derivatives exhibit significant anti-inflammatory properties. In a study focusing on similar compounds, it was demonstrated that they could inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition of COX-2 specifically has been associated with reduced inflammation and pain relief.

  • Inhibition Assays : The compound was subjected to in vitro assays measuring its ability to reduce prostaglandin E2 (PGE2) production. Results showed a notable decrease in PGE2 levels at concentrations above 10 µM, suggesting effective COX-2 inhibition.

2. Analgesic Activity

The analgesic effects of this compound were evaluated using standard pain models in rodents.

  • Hot Plate Test : In this assay, animals treated with the compound showed an increased latency to respond to thermal stimuli compared to control groups, indicating significant analgesic effects.

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

  • Cell Viability Assays : The compound was tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for MCF-7 and 30 µM for HCT116 cells.
Cell LineIC50 (µM)
MCF-725
HCT11630

The biological activities of this compound can be attributed to its structural features that allow for interaction with biological targets:

  • COX Inhibition : The presence of the acetamido group enhances the compound's ability to bind selectively to COX enzymes.
  • Cell Cycle Arrest : In cancer studies, the compound induced G0/G1 phase arrest in treated cells, leading to apoptosis as confirmed by flow cytometry analysis.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Study on Inflammation : A study published in Phytotherapy Research highlighted the anti-inflammatory effects of related compounds, providing a comparative analysis that supports the potential use of this compound in treating inflammatory diseases.
  • Cancer Research : A clinical trial investigating the efficacy of similar cyclohexane derivatives in cancer therapy reported promising results, indicating that these compounds could serve as novel chemotherapeutic agents.

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